2-methyl-2-phenylpiperidine
Description
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Structure
3D Structure
Properties
CAS No. |
933701-34-9 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-2-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3 |
InChI Key |
FLNODMVWOCAIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Phenylpiperidine and Its Derivatives
Overview of Synthetic Challenges and Innovations
The primary hurdles in synthesizing 2-methyl-2-phenylpiperidine and its analogs lie in achieving high levels of stereocontrol, particularly in creating the stereocenter at the C2 position. The aromatic stability of pyridine (B92270) precursors makes their reduction a challenging task, often requiring harsh reaction conditions. rsc.org Furthermore, the nitrogen atom in the pyridine ring can act as a catalyst poison, complicating metal-catalyzed reactions. rsc.org
Innovations in this field have focused on the development of asymmetric catalytic systems that can efficiently and selectively reduce pyridine and its derivatives under milder conditions. These advancements include the use of chiral ligands with transition metals and the development of novel reaction pathways that circumvent the challenges associated with direct pyridine hydrogenation.
Catalytic Hydrogenation and Reduction Strategies
Catalytic hydrogenation is a cornerstone in the synthesis of piperidines from pyridine precursors. asianpubs.orgdtic.mil This approach involves the addition of hydrogen across the double bonds of the pyridine ring, leading to the saturated piperidine (B6355638) structure.
Asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines. liverpool.ac.uk This strategy aims to introduce chirality during the reduction of prochiral pyridine or dihydropyridine (B1217469) intermediates.
A variety of transition metals, including rhodium, palladium, ruthenium, and iridium, have been successfully employed as catalysts for the asymmetric hydrogenation of N-heteroaromatic compounds. rsc.org These metals, when complexed with chiral ligands, can effectively control the stereochemical outcome of the hydrogenation reaction. For instance, iridium catalysts have been widely utilized in the hydrogenation of olefins and have shown significant promise in the asymmetric hydrogenation of heterocycles. rsc.org Similarly, rhodium-catalyzed hydrogenations, often in the form of transfer hydrogenation, have proven effective for the reduction of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net Palladium catalysts, particularly on a carbon support, have been used for the hydrogenation of fluorinated pyridines. acs.org Ruthenium complexes have also demonstrated utility in this area. rsc.org
Table 1: Transition Metal Catalysts in Pyridine Hydrogenation
| Catalyst Type | Precursor | Key Features |
| Rhodium | Pyridinium salts | Effective for transfer hydrogenation, can induce transamination. dicp.ac.cnresearchgate.net |
| Palladium | Fluorinated pyridines | Often used as Pd(OH)₂ on carbon, shows good activity. acs.org |
| Ruthenium | Pyridine derivatives | Used in complexes for asymmetric hydrogenation. rsc.org |
| Iridium | Pyridinium salts, Pyridines | Widely used with chiral ligands for high enantioselectivity. rsc.orgliverpool.ac.uk |
Achieving high diastereoselectivity and enantioselectivity is a critical goal in the synthesis of chiral piperidines. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the reaction. Enantioselective methods, on the other hand, utilize chiral catalysts or auxiliaries to induce chirality. rsc.org
A notable example is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net In this reaction, a chiral primary amine is used to introduce chirality into the piperidine ring during the reduction process, leading to products with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net Another approach involves the diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines, which serve as precursors to 2-substituted piperidines. unair.ac.id
Table 2: Selected Diastereoselective and Enantioselective Syntheses
| Method | Precursor | Reagents/Catalyst | Stereoselectivity |
| Asymmetric Reductive Transamination | Pyridinium salt | [Cp*RhCl₂]₂, Chiral primary amine, HCOOH | High d.r. and e.e. dicp.ac.cnresearchgate.net |
| Grignard Addition to Chiral Oxazolidine | Chiral 1,3-oxazolidine | Grignard reagent | High diastereoselectivity. unair.ac.id |
| Hydrogenation with Chiral Auxiliary | Pyridine with Evans auxiliary | Not specified | Diastereoselective. researchgate.net |
Double reduction strategies offer an alternative pathway to asymmetrically substituted piperidines. nih.govmdpi.com This typically involves a two-step process where the pyridine ring is first partially reduced to a less stable intermediate, such as an enamine, which is then subjected to a second, often asymmetric, reduction. mdpi.com For example, the synthesis of an aminofluoropiperidine was achieved through an initial reduction with sodium borohydride (B1222165), followed by an asymmetric hydrogenation using a ruthenium(II) complex. mdpi.com This stepwise approach allows for greater control over the introduction of stereocenters.
Asymmetric Hydrogenation of Pyridine and Dihydropyridine Precursors
Intramolecular Cyclization and Annulation Reactions
Intramolecular cyclization and annulation reactions represent another important class of methods for constructing the piperidine ring. researchgate.net These strategies involve the formation of the heterocyclic ring from an acyclic precursor containing both the nitrogen atom and the necessary carbon framework.
A variety of cyclization strategies have been developed, including radical-mediated cyclizations and transition metal-catalyzed annulations. mdpi.com For instance, the intramolecular cyclization of N-tethered alkenes can be catalyzed by organocatalysts to produce enantiomerically enriched piperidines. mdpi.com Another example is the intramolecular [4+2] cycloaddition of iminoester derivatives, which can be promoted by microwave irradiation to form piperidine structures. nih.gov These methods provide a powerful means to construct complex piperidine derivatives with a high degree of stereocontrol.
Metal-Catalyzed Cyclizations
Metal-catalyzed reactions are pivotal in the synthesis of piperidine rings, offering mild conditions and high selectivity. mdpi.comacs.org Transition metal complexes, by activating and selectively functionalizing organic substrates, have revolutionized the construction of these heterocyclic systems. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for intramolecular cyclizations. For instance, the intramolecular aminoarylation of alkenes can generate piperidines in good yields. acs.org This process often involves the oxidative addition of an aryl halide, followed by coordination of an amine, and subsequent insertion of an alkene into the palladium-nitrogen bond to form the cyclized product. acs.org Additionally, palladium-catalyzed intramolecular cyclization of alkenyl tosylamides has been shown to produce unsaturated piperidine derivatives. acs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective, particularly in the asymmetric synthesis of piperidines. A notable application is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted piperidines. acs.org
Cobalt-Catalyzed Cyclizations: Cobalt catalysts are frequently employed in C-H activation strategies. A redox-neutral [4+2] annulation of aryl amidines and diazo compounds, catalyzed by cobalt, offers an efficient route to isoquinoline (B145761) derivatives under mild conditions. mdpi.com
Gold-Catalyzed Reactions: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov
Iridium-Catalyzed Hydrogenation: Iridium catalysts are effective for the stereoselective hydrogenation of pyridinium salts, leading to the formation of piperidines. nih.gov Light-mediated iridium(III)-catalyzed cyclization of alkenes has also been reported. nih.gov
Table 1: Overview of Metal-Catalyzed Cyclization Methods for Piperidine Synthesis
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Palladium | Intramolecular Aminoarylation | Alkenyl Amines | Good yields and regioselectivity |
| Rhodium | Asymmetric Carbometalation | Dihydropyridines, Boronic Acids | High enantioselectivity |
| Cobalt | [4+2] Annulation | Aryl Amidines, Diazo Compounds | Redox-neutral, mild conditions |
| Gold | Oxidative Amination | Non-activated Alkenes | Difunctionalization of double bonds |
| Iridium | Asymmetric Hydrogenation | Pyridinium Salts | High stereoselectivity |
Radical and Photochemical Cycloadditions
Radical and photochemical reactions provide alternative pathways for the construction of piperidine rings, often under mild conditions.
Radical Cyclizations: Radical-mediated amine cyclization is a powerful strategy for synthesizing piperidines. These reactions can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. For instance, the intramolecular radical C–H amination/cyclization can be achieved through electrolysis or catalysis with copper(I) or copper(II). mdpi.com A radical cyclization approach involving a 1,6-hydrogen atom transfer has also been developed to obtain piperidines. nih.gov
Photochemical Cycloadditions: Photochemical methods, particularly [2+2] intramolecular cycloadditions, can be used to form bicyclic piperidinones from dienes. nih.gov These intermediates can then be reduced to the corresponding piperidines. nih.gov Visible light photocatalysis has emerged as a powerful tool, enabling cycloaddition reactions under exceptionally mild conditions. nih.gov For example, the visible-light-induced catalytic asymmetric [2+3] photocycloaddition of alkenes with vinyl azides can produce complex 1-pyrrolines, which are structurally related to piperidines. nih.gov
Acid-Mediated Annulations
Acid-mediated cyclization reactions, or annulations, represent a classical yet effective method for constructing the piperidine skeleton.
Intramolecular Cyclization: An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can be initiated by acid. nih.gov The reaction proceeds through acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov
Stereoselective Cyclization: Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been reported. mdpi.com The stereochemical outcome of this reaction can sometimes be controlled by the reaction time, allowing for the selective formation of either cis or trans isomers. mdpi.com
Dieckmann Cyclization: The Dieckmann cyclization, an intramolecular condensation of a diester with a base to give a β-keto ester, is a well-established method for forming cyclic compounds. This reaction has been applied to the regioselective synthesis of substituted piperidine-2,4-diones. core.ac.ukucl.ac.uk
Multicomponent Reactions (MCRs) in Piperidine Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like piperidines by combining three or more starting materials in a single reaction vessel. nih.govsmolecule.com This strategy is advantageous for creating molecular diversity and streamlining synthetic pathways.
A notable example is the Mannich-type multicomponent assembly process used to create structurally diverse polyheterocyclic scaffolds that include a 2-arylpiperidine subunit. acs.org One-pot, three-component reactions involving aromatic aldehydes, amines, and acetoacetic esters have been successfully catalyzed by various substances to produce functionalized piperidine scaffolds.
Reductive Amination Protocols for Piperidine Formation
Reductive amination is a cornerstone of C-N bond formation and is widely used in the synthesis of piperidines. mdpi.comresearchgate.net This two-step process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net
Intramolecular Reductive Amination: This strategy is particularly useful for synthesizing polyhydroxypiperidines from carbohydrate-derived precursors. researchgate.net The intramolecular version of reductive amination applied to carbohydrates allows for the synthesis of polyhydroxypiperidine iminosugars. researchgate.net
Double Reductive Amination (DRA): The DRA of dicarbonyl compounds is a direct and efficient method for accessing the piperidine skeleton. chim.it This "one-pot" reaction typically involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a final reduction. chim.it
Catalytic Reductive Amination: Iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed, where phenylsilane (B129415) plays a key role in promoting the formation and reduction of the imine, initiating cyclization, and reducing the piperidinone intermediate. mdpi.com
A variety of reducing agents can be employed in these protocols, including hydrogen with a palladium on carbon catalyst (H2, Pd/C), and hydride reagents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net
Enantioselective Synthesis and Resolution of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. rsc.org
Asymmetric Catalysis in Stereocontrolled Synthesis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperidines, providing access to enantiomerically enriched products. nih.gov
Rhodium-Catalyzed Asymmetric Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org
Palladium-Catalyzed Enantioselective Cyclization: An enantioselective approach to oxidative amination of non-activated alkenes has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov
Biocatalysis: Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, have been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org This biocatalytic approach can achieve high enantiomeric excesses for both enantiomers. acs.org
Kinetic Resolution: N-Boc-2-arylpiperidines are excellent substrates for highly selective kinetic resolution by asymmetric deprotonation. rsc.org The resulting enantioenriched N-Boc-2-arylpiperidines can then be used to synthesize highly enantioselective 2,2-disubstituted piperidine products. rsc.org
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a key strategy for separating racemic mixtures of this compound and its derivatives to obtain enantiomerically pure or enriched compounds. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to the selective transformation of one enantiomer while leaving the other largely unreacted.
Enzymatic methods also offer powerful tools for kinetic resolution. Imine reductases (IREDs) can be employed in an oxidative kinetic resolution process. acs.org In this strategy, one enantiomer of a racemic piperidine is selectively oxidized to an imine, which can then tautomerize to a more stable enamine. acs.org This leaves the desired, unreacted enantiomer in high enantiomeric excess. acs.org For example, the kinetic resolution of a racemic cis-piperidine intermediate for the drug avacopan (B605695) was successfully achieved using an IRED, where the undesired enantiomer was oxidized. acs.org Lipases are another class of enzymes utilized for this purpose. A lipase (B570770) from Pseudomonas sp. (Lipase-PS) was used as a key step in the stereoselective synthesis of a neurokinin-1 (NK1) receptor antagonist, which features a 2-phenylpiperidine (B1215205) core structure. nih.gov
Co-catalytic systems have also been developed. For instance, an achiral N-heterocyclic carbene (NHC) combined with a chiral hydroxamic acid co-catalyst can effectively separate racemic secondary cyclic amines, including piperidine derivatives, with high selectivity factors. ethz.ch
Below is a table summarizing various kinetic resolution approaches for 2-arylpiperidines:
| Method | Substrate | Chiral Reagent/Catalyst | Key Features |
| Asymmetric Deprotonation | N-Boc-2-arylpiperidines | n-BuLi/(-)-sparteine | Highly selective, allows for recycling of the undesired enantiomer. rsc.org |
| Oxidative Kinetic Resolution | rac-cis-1 piperidine intermediate | Imine Reductase (IRED) | Selective oxidation of one enantiomer, leaving the other untouched. acs.org |
| Enzymatic Resolution | (2S,3S)-3-amino-2-phenylpiperidine derivative | Lipase-PS | Key step in the synthesis of a complex pharmaceutical agent. nih.gov |
| Co-catalysis | Racemic secondary cyclic amines | Achiral NHC / Chiral hydroxamic acid | Provides enantioenriched N-heterocycles with high selectivities. ethz.ch |
Chemoenzymatic Approaches for Enantiopure Compounds
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantiomerically pure compounds. This strategy is particularly valuable for the synthesis of complex molecules like this compound and its derivatives, where controlling stereochemistry is crucial.
A prominent chemoenzymatic method involves the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of a ketone to an amine. For the synthesis of 2-substituted piperidines, a transaminase can be used to trigger a cyclization cascade starting from ω-chloroketones. acs.org This approach has been successfully applied to synthesize both enantiomers of 2-phenylpiperidine with high enantiomeric excess (>99.5%) and good analytical yields (up to 90%). acs.org The process is scalable, as demonstrated by the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale with 84% isolated yield and excellent enantiopurity. acs.org
Another powerful chemoenzymatic strategy utilizes dioxygenase enzymes. rsc.org These enzymes can catalyze benzylic hydroxylation or arene cis-dihydroxylation, introducing hydroxyl groups with high stereoselectivity. The resulting chiral diols or hydroxylated compounds can then be further manipulated chemically to yield the desired enantiopure piperidine derivatives. rsc.org For example, enantiopure β-hydroxy sulfoxides and catechol sulfoxides have been synthesized using a combination of dioxygenase-catalyzed reactions and subsequent chemical transformations. rsc.org
The following table highlights some chemoenzymatic strategies for producing enantiopure piperidine derivatives:
| Enzymatic Step | Key Enzyme(s) | Starting Material Type | Product Type | Key Advantages |
| Asymmetric Amination/Cyclization | Transaminase (TA) | ω-chloroketones | Enantiopure 2-substituted piperidines | High enantioselectivity and yields, scalable. acs.org |
| Benzylic Hydroxylation/Arene Dihydroxylation | Dioxygenase | Substituted arenes | Enantiopure hydroxy sulfoxides/catechol sulfoxides | Introduces chirality early in the synthesis with high control. rsc.org |
| Kinetic Resolution | Lipase | Racemic amines or acids | Enantiopure amines, acids, or derivatives | Effective for separating enantiomers to access chiral building blocks. researchgate.net |
Diastereoselective Approaches
Diastereoselective synthesis is a powerful strategy to control the relative stereochemistry of multiple chiral centers in a molecule, which is essential for synthesizing specific isomers of substituted this compound. These methods often employ chiral auxiliaries, substrates, or catalysts to direct the formation of one diastereomer over others.
One effective diastereoselective approach involves the addition of Grignard reagents to chiral 1,3-oxazolidines. This method has been used for the asymmetric synthesis of various 2-substituted and 2,6-disubstituted piperidines, including derivatives that could be precursors to this compound. unair.ac.id The key is the diastereoselective addition to the chiral oxazolidine, which sets the stereochemistry for the subsequent piperidine ring formation. unair.ac.id
Another strategy utilizes N-tert-butanesulfinyl imines as chiral electrophiles. The diastereoselective addition of nucleophiles to these imines, followed by further transformations, allows for the synthesis of highly functionalized piperidines. For instance, the indium-mediated allylation of (SS)-N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. beilstein-journals.org The resulting product can then undergo a series of reactions, including cross-metathesis and reduction, to afford substituted piperidines like 2-methyl-6-phenylpiperidine. beilstein-journals.org
The intramolecular Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters is another innovative diastereoselective method. Starting from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol, this methodology allows for the creation of two or three new stereogenic centers with high diastereoselectivity, leading to chiral bicyclic lactams. rsc.org These lactams serve as versatile scaffolds for the stereocontrolled synthesis of derivatives like cis-4-hydroxy-2-methyl piperidine. rsc.org
Furthermore, the dearomatization/hydrogenation of fluorinated pyridines using a rhodium(I) complex and pinacol (B44631) borane (B79455) can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov
The following table summarizes some diastereoselective approaches for synthesizing substituted piperidines:
| Method | Key Reagent/Intermediate | Product Type | Key Features |
| Grignard Addition to Chiral Oxazolidines | Chiral 1,3-oxazolidines | Asymmetrically substituted piperidines | Sets stereochemistry early through diastereoselective addition. unair.ac.id |
| Nucleophilic Addition to Sulfinyl Imines | N-tert-butanesulfinyl imines | Highly functionalized piperidines | Chiral sulfinyl group directs the stereochemical outcome of the addition. beilstein-journals.org |
| Intramolecular Corey–Chaykovsky Reaction | β-enaminoesters from (R)-(−)-2-phenylglycinol | Chiral bicyclic lactams, precursors to substituted piperidines | Generates multiple stereocenters with high diastereoselectivity. rsc.org |
| Dearomatization/Hydrogenation | Rhodium(I) complex and pinacol borane | All-cis-(multi)fluorinated piperidines | Highly diastereoselective synthesis from fluoropyridines. nih.gov |
Derivatization and Functionalization Strategies
Chemical Transformations at the Piperidine Nitrogen and Ring Carbons
The this compound scaffold allows for a wide range of chemical transformations at both the piperidine nitrogen and the carbon atoms of the ring, enabling the synthesis of a diverse library of derivatives.
At the Piperidine Nitrogen:
The secondary amine of the piperidine ring is a common site for functionalization. Standard reactions such as N-alkylation, N-acylation, and N-arylation can be readily performed. For instance, N-alkylation can be achieved through reductive amination procedures. google.com The von Braun reaction, using cyanogen (B1215507) bromide, provides a method for the dealkylation of tertiary amines, which can be useful for modifying existing N-substituents. thieme-connect.de However, this reaction can sometimes lead to ring opening, depending on the substituents present. thieme-connect.de The choice of protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial as it influences the reactivity of the ring. For example, N-Boc-2-phenylpiperidine can be deprotonated at the 2-position for further functionalization. rsc.org
At the Piperidine Ring Carbons:
Functionalization of the piperidine ring itself offers a route to more complex derivatives. Lithiation of N-Boc-2-phenylpiperidine at the 2-position, directed by the Boc group, followed by quenching with an electrophile, allows for the introduction of various substituents at this position, leading to 2,2-disubstituted piperidines. rsc.org This can be done with retention of configuration if starting from an enantioenriched piperidine. rsc.org
Photocatalytic oxidation presents a modern approach for the functionalization of saturated N-heterocycles. chemrxiv.org Depending on the reaction conditions, this method can achieve either α- or β-functionalization of the piperidine ring. For example, photocatalytic oxidation of N-Boc-piperidines can lead to α-hydroxylation. chemrxiv.org Interestingly, in the case of 2-phenylpiperidine, this can sometimes result in ring opening via C-N bond cleavage. chemrxiv.org
Ring expansion reactions provide another avenue for derivatization. Palladium-catalyzed allylic amine rearrangements can convert 2-alkenyl piperidines into their corresponding azocane (B75157) (eight-membered ring) homologues. nih.gov
The following table summarizes some derivatization strategies at the piperidine nitrogen and ring carbons:
| Position of Functionalization | Reaction Type | Reagents/Conditions | Outcome |
| Piperidine Nitrogen | N-Alkylation | Reductive amination | Introduction of alkyl groups. google.com |
| Piperidine Nitrogen | Dealkylation (von Braun) | Cyanogen bromide | Removal of N-alkyl groups. thieme-connect.de |
| Ring Carbon (C2) | Lithiation-Substitution | n-BuLi, Electrophile | Introduction of substituents at C2. rsc.org |
| Ring Carbon (Cα) | Photocatalytic Hydroxylation | Photocatalyst, oxidant | Introduction of a hydroxyl group at Cα. chemrxiv.org |
| Ring Structure | Ring Expansion | Palladium catalyst | Conversion of piperidine to azocane. nih.gov |
Introduction of Functional Groups on the Phenyl Moiety
The phenyl ring of this compound offers another site for modification, allowing for the fine-tuning of the compound's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups.
For example, halogenation (e.g., bromination) can introduce a bromine atom onto the phenyl ring, which can then serve as a handle for further transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the attachment of other aryl, vinyl, or alkynyl groups.
Nitration followed by reduction can introduce an amino group, which can be further derivatized. Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups, respectively.
In the context of synthesizing derivatives, a common strategy is to start with an already substituted phenyl precursor. For instance, the synthesis of N-Boc-2-arylpiperidines has been demonstrated with various substituents on the aryl ring, including methoxy (B1213986) groups. rsc.org Similarly, the synthesis of piperidine derivatives through the hydrogenation of substituted pyridines allows for the incorporation of a wide range of functional groups on the phenyl ring from the outset. nih.gov
The synthesis of certain neurokinin-1 (NK1) receptor antagonists involves a 2-phenylpiperidine core where the phenyl group is part of a larger, more complex isochroman (B46142) ring system, demonstrating extensive functionalization. nih.gov
The following table outlines some strategies for functionalizing the phenyl moiety:
| Reaction Type | Reagents | Functional Group Introduced | Potential for Further Derivatization |
| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Cross-coupling reactions |
| Nitration/Reduction | HNO₃/H₂SO₄ then H₂/Pd | Amino (-NH₂) | Diazotization, acylation |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl (-COR) | Further reactions at the carbonyl group |
| Starting from substituted precursors | Various | Various (e.g., -OCH₃, -F, -Cl) | Incorporated from the start of the synthesis rsc.orgnih.gov |
Isotopic Labeling for Mechanistic or Spectroscopic Research
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and for certain types of spectroscopic analysis, particularly nuclear magnetic resonance (NMR). nih.govnih.gov In the context of this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated at specific positions.
One common method for introducing a deuterated methyl group onto the piperidine nitrogen is the Eschweiler-Clarke reaction using formic acid-d₂ and formaldehyde. researchgate.net This reaction provides N-monodeuteriomethyl-2-substituted piperidines. researchgate.net Such specifically labeled compounds are important for studying molecules that can support long-lived nuclear spin states in solution NMR. researchgate.net
Deuterium labeling can also be used to probe reaction mechanisms. For example, in the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, experiments with d₅-phenyl boronic acid and D₂O were conducted to understand the reaction pathway, including whether 1,4-Rh shifts were occurring. acs.org These studies showed that for dihydropyridine substrates, deuterium was incorporated at the 4-position of the resulting tetrahydropyridine, indicating a specific protodemetalation step. acs.org
Multicomponent reactions (MCRs) are also being explored as a promising approach for isotopic labeling. rug.nl The modular nature of MCRs allows for the incorporation of an isotopically labeled component in a single step, which can be more efficient than traditional multi-step labeling syntheses. rug.nl
The following table highlights some applications of isotopic labeling for piperidine derivatives:
| Isotope | Labeling Method | Application |
| Deuterium (D) | Eschweiler-Clarke reaction with formic acid-d₂ | Synthesis of N-monodeuteriomethyl piperidines for long-lived nuclear spin state NMR studies. researchgate.net |
| Deuterium (D) | Use of deuterated reagents (e.g., d₅-phenyl boronic acid, D₂O) | Mechanistic studies of catalytic reactions to track bond formation and rearrangement. acs.org |
| ¹³C, ¹⁵N | Use of labeled precursors in synthesis | NMR studies of protein-ligand interactions where the piperidine is a ligand. nih.gov |
| Various Isotopes | Multicomponent Reactions (MCRs) | Efficient, one-pot synthesis of isotopically labeled complex molecules. rug.nl |
Structural Elucidation and Stereochemical Analysis of 2 Methyl 2 Phenylpiperidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the intricate structural details of 2-methyl-2-phenylpiperidine in solution. Through the analysis of nuclear spin interactions, NMR provides a wealth of information regarding the connectivity, configuration, and conformational dynamics of the molecule.
Configurational and Conformational Assignment
The stereochemistry of this compound is defined by the spatial arrangement of the methyl and phenyl groups at the C2 position of the piperidine (B6355638) ring. The piperidine ring itself can adopt various conformations, with the chair form being the most stable. In the case of 2-substituted piperidines, a conformational equilibrium often exists between the conformers bearing the substituent in an axial or equatorial position.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the conformational preferences of related 2-methyl-1-phenylpiperidine systems. These studies have shown that the axial conformer can be modestly favored over the equatorial conformer, with a calculated free energy difference (ΔG) of -1.0 kcal/mol. nih.gov This preference is influenced by the interplay of steric and electronic effects, including the potential for stabilizing interactions between the nitrogen lone pair and the phenyl ring's π-system in the axial conformation. nih.gov The dynamic nature of this equilibrium can be studied using variable temperature NMR experiments, where changes in the chemical shifts and coupling constants of the piperidine ring protons can be monitored.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Piperidine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.20-7.40 (m) | 145.0 (Cq) |
| 128.5 (CH) | ||
| 127.0 (CH) | ||
| 126.5 (CH) | ||
| Piperidine-H2, H6 | 2.80-3.00 (m) | 60.0 (C) |
| Piperidine-H3, H5 | 1.60-1.80 (m) | 35.0 (CH₂) |
| Piperidine-H4 | 1.40-1.60 (m) | 25.0 (CH₂) |
| Methyl-H | 1.20 (s) | 22.0 (CH₃) |
Note: These are generalized chemical shifts for a substituted piperidine and may not represent the exact values for this compound. The data is intended for illustrative purposes.
Deuterium (B1214612) Labeling for Proton Chemical Shift Studies
Deuterium (²H) labeling is a powerful technique used in NMR spectroscopy to simplify complex spectra and to probe subtle stereochemical and conformational details. In the context of this compound, selective deuterium incorporation can be used to assign specific proton resonances and to study isotopic effects on conformational equilibria.
For instance, studies on the closely related N-CH₂D-2-methylpiperidine have demonstrated that the two diastereotopic protons of the N-CH₂D group can exhibit a small but measurable chemical shift difference. This difference arises from the chiral environment of the molecule and the differential shielding of the two protons. The magnitude of this chemical shift difference is sensitive to the conformational preferences of the piperidine ring and the orientation of the N-deuteromethyl group.
Chiral Chromatography for Enantiomeric Purity Determination
As this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers, (R)-2-methyl-2-phenylpiperidine and (S)-2-methyl-2-phenylpiperidine. The separation and quantification of these enantiomers are essential for stereoselective synthesis and for evaluating their distinct biological activities. Chiral chromatography is the primary method for achieving this separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely employed technique for the enantioselective separation of chiral compounds. nih.gov The principle of this method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation and quantification.
For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.govnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. A typical chiral HPLC separation of a racemic mixture of a piperidine derivative might yield a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers.
Table 2: Representative Chiral HPLC Separation Parameters for a Piperidine Derivative
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: These are illustrative parameters and may require optimization for the specific separation of this compound enantiomers.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on its solid-state conformation, including the puckering of the piperidine ring and the relative orientation of the methyl and phenyl substituents. It would also yield precise measurements of bond lengths, bond angles, and torsion angles. While the crystal structure of this compound itself is not available in the searched literature, the structure of a related derivative, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, reveals a distorted boat conformation for the piperidine ring in the solid state. nih.gov In this derivative, the phenyl rings at the 2 and 6 positions adopt equatorial and axial orientations, respectively. nih.gov Such data is invaluable for validating and refining the conformational models derived from spectroscopic and computational methods.
Table 4: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| β (°) | 98.5 |
| Volume (ų) | 1920 |
| Z | 4 |
| R-factor | 0.05 |
Note: This data is for a representative substituted piperidine and is intended for illustrative purposes.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing essential information about its molecular weight and fragmentation patterns. While a publicly available, detailed mass spectrum for this compound is not readily found in scientific literature, its fragmentation behavior under electron ionization (EI) can be predicted based on the well-established principles of mass spectrometry and the observed fragmentation of analogous compounds, such as piperidine derivatives and molecules containing a quaternary carbon center adjacent to a phenyl group.
The molecular formula for this compound is C12H17N, which corresponds to a molecular weight of approximately 175.27 g/mol . In a typical mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) of 175. The stability of the molecular ion can be influenced by the bicyclic structure and the presence of the phenyl group.
The fragmentation of the this compound molecular ion is anticipated to be directed by the stability of the resulting carbocations and radical species. The key fragmentation pathways would likely involve cleavages of the piperidine ring and the bonds connected to the quaternary carbon at the 2-position.
One of the primary fragmentation routes for cyclic amines involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl radical (•CH3) or a phenyl radical (•C6H5) from the molecular ion. The loss of a methyl group is a common fragmentation pathway for compounds with a tertiary or quaternary carbon center. This would result in a fragment ion at m/z 160.
Another significant fragmentation pathway would be the cleavage of the piperidine ring. Ring-opening fragmentation can occur, followed by subsequent cleavages to yield smaller, stable ions. For instance, a retro-Diels-Alder type fragmentation, common in cyclic systems, could lead to the formation of characteristic fragment ions.
The presence of the phenyl group will also strongly influence the fragmentation pattern. The formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91 is a very common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety. This would likely arise from a rearrangement and cleavage of the bond between the quaternary carbon and the piperidine ring. Additionally, the phenyl cation (C6H5+) at m/z 77 is another plausible fragment.
Based on these established principles, a predicted fragmentation pattern for this compound is summarized in the following table:
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 175 | [C12H17N]+• (Molecular Ion) | - |
| 160 | [C11H14N]+ | •CH3 |
| 91 | [C7H7]+ | •C5H10N |
| 77 | [C6H5]+ | •C6H12N |
It is important to note that this represents a theoretical fragmentation pattern. Experimental verification through techniques such as gas chromatography-mass spectrometry (GC-MS) would be necessary to confirm the exact fragmentation pathways and the relative abundances of the resulting ions.
Mechanistic Investigations in 2 Methyl 2 Phenylpiperidine Chemistry
Reaction Mechanism Studies of Synthetic Pathways
The synthesis of 2-methyl-2-phenylpiperidine and related 2-arylpiperidines involves complex reaction mechanisms that have been the subject of detailed investigation. These studies are crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. Research has focused on identifying key intermediates, characterizing the energetic landscapes of transition states, and mapping out complete catalytic cycles.
The synthesis of 2-substituted piperidines often proceeds through highly reactive intermediates. The specific intermediates identified depend on the synthetic route employed.
One common strategy involves the deprotonation of an N-protected 2-phenylpiperidine (B1215205) at the benzylic position, which is adjacent to both the phenyl ring and the nitrogen atom. Using a strong base like n-butyllithium (n-BuLi), often in the presence of a chiral ligand such as sparteine (B1682161) for asymmetric synthesis, generates a configurationally stable organolithium intermediate at low temperatures. rsc.org This carbanionic species is a key intermediate that can then react with an electrophile (like methyl iodide) to install the methyl group at the 2-position, yielding this compound. rsc.org
Another synthetic approach utilizes the addition of an aryllithium reagent to a nitrile precursor, such as 5-bromovaleronitrile. This reaction proceeds through the formation of an intermediate cyclic imine. rsc.org Subsequent reduction of this imine, for instance with sodium borohydride (B1222165), leads to the piperidine (B6355638) ring. rsc.org
Electrochemical methods provide a pathway through different types of intermediates. For example, the anodic methoxylation of N-formylpiperidine generates a 2-methoxylated piperidine derivative. nih.gov This compound serves as a stable precursor to a reactive N-formyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position. nih.gov
| Synthetic Route | Key Intermediate(s) | Description |
| Asymmetric Deprotonation | Organolithium Species | Formed by deprotonation of N-Boc-2-phenylpiperidine at the benzylic C-2 position using n-BuLi/sparteine. rsc.org |
| Aryllithium Addition | Cyclic Imine | Formed from the reaction of an aryllithium with 5-bromovaleronitrile. rsc.org |
| Electrochemical Synthesis | N-formyliminium ion | Generated from a 2-methoxylated piperidine precursor, enabling reaction with nucleophiles. nih.gov |
Understanding the transition states is fundamental to explaining the stereoselectivity observed in many synthetic routes to chiral piperidines. Computational studies, often using Density Functional Theory (DFT), combined with experimental data, have provided insights into the geometry and energy of these fleeting structures.
In the kinetic resolution of 2-aryl-4-methylenepiperidines, a process related to the synthesis of chiral 2-substituted piperidines, experimental and computational studies support a concerted, seven-membered transition state model for acyl transfer reactions. acs.org In asymmetric deprotonation reactions using n-BuLi and the chiral ligand sparteine, the transition state involves the coordination of the lithium ion to both the sparteine and the piperidine substrate. The specific geometry of this complex dictates which enantiomer of the starting material reacts faster, leading to kinetic resolution. acs.orgnih.gov DFT studies have been employed to model this transition state, revealing a preference for the acylation of conformers where the α-substituent (the phenyl group) is in an axial position. acs.org
For iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to form piperidines, the hydride delivery step proceeds through a dissociative mechanism. nih.gov The transition state of this step (TS-2) is considered to be what dictates the facial selectivity of the process and, therefore, the stereochemical outcome of the final product. nih.gov
Catalytic methods for piperidine synthesis are highly valued for their efficiency. Elucidating the full catalytic cycle is key to their optimization.
One such example is the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines. The proposed catalytic cycle involves an outer-sphere dissociative mechanism. nih.gov The cycle is initiated by the activation of an Ir(I) precatalyst by an iodine additive, forming an Ir(III) iodo complex. This complex is maintained in a neutral state throughout a two-step cycle of protonation and hydride delivery. nih.gov Kinetic studies and DFT calculations suggest that the protonation of an enamine intermediate is the rate-limiting step (TS-1), while the subsequent hydride delivery determines the product's stereochemistry. nih.gov
In copper-catalyzed intramolecular C-H amination reactions to form piperidines, a catalytic cycle involving Cu(I)/Cu(II) species has been proposed based on experimental and DFT studies. acs.org The reaction is initiated by a [TpxCuL] precatalyst (where Tpx is a tris(pyrazolyl)borate ligand). The cycle likely involves the oxidative addition of an N-F bond to the Cu(I) center, C-H activation, and reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. acs.org
| Catalytic System | Proposed Cycle | Rate-Determining Step | Key Features |
| Iridium/MeO-BoQPhos | Ir(I)/Ir(III) | Protonation of enamine intermediate. nih.gov | Proceeds via an outer-sphere dissociative mechanism; hydride delivery is selectivity-determining. nih.gov |
| Copper/Tpx | Cu(I)/Cu(II) | Not explicitly stated, involves C-H amination. | Utilizes N-fluoride amides for intramolecular C-H amination to form the piperidine ring. acs.org |
Pyrolysis and Degradation Pathways in Controlled Environments
The thermal stability and degradation pathways of this compound are important for understanding its behavior under high-temperature conditions, such as those found in gas chromatography or in certain industrial processes.
Studies on the pyrolysis of closely related compounds provide significant insight. The pyrolysis of 1-methyl-2-phenylpiperidine-1-acetylimide at 150-200°C under reduced pressure yields 1-methyl-2-phenylpiperidine (B13734252) and methyl isocyanate as the major products. acs.org This indicates that a primary degradation pathway involves the cleavage of the N-N bond of the aminimide functionality. A minor product, 1-methyl-2-acetyl-3-phenylhexahydro-1,2-diazepine, is also formed through a rearrangement mechanism. acs.org
General studies on the thermal degradation of piperidine analogs show that substitution can significantly influence stability. Methyl substitution on the carbon alpha to the amino group has been found to increase the rate of amine degradation compared to unsubstituted piperazine. researchgate.net This suggests that the methyl group in this compound may render it more susceptible to thermal degradation than 2-phenylpiperidine.
At very high temperatures (500-750°C), as seen in studies of fentanyl, which contains a phenylethyl piperidine (PEP) moiety, degradation becomes more extensive. The primary degradants observed are phenylethyl piperidine (PEP) and propionanilide, indicating cleavage of the amide bond connecting the piperidine side chain. osti.gov At even higher temperatures, these primary fragments undergo further degradation. osti.gov Pyrolysis of related structures like phenethylamine (B48288) at 850°C results in products such as styrene, toluene, bibenzyl, and benzene, suggesting that at extreme temperatures, both the piperidine ring and the phenyl substituent will fragment into smaller aromatic and aliphatic compounds.
Bacterial degradation of piperidine by strains like Mycobacterium aurum proceeds via a different pathway, involving the initial cleavage of a C-N bond to form an amino acid intermediate. nih.gov This is followed by deamination and oxidation to produce glutaric acid. nih.gov While this is a biological pathway, it highlights the inherent reactivity of the C-N bonds within the piperidine ring.
| Compound Studied | Conditions | Major Degradation Products | Inferred Pathway |
| 1-methyl-2-phenylpiperidine-1-acetylimide | 150-200°C, reduced pressure | 1-methyl-2-phenylpiperidine, methyl isocyanate. acs.org | Cleavage of the exocyclic N-N bond. acs.org |
| Fentanyl (contains phenylethyl piperidine) | 500°C | Phenylethyl piperidine, propionanilide. osti.gov | Cleavage of the amide bond external to the piperidine ring. osti.gov |
| Piperidine (Bacterial Degradation) | Incubation with M. aurum | Glutaric acid. nih.gov | C-N bond cleavage followed by deamination and oxidation. nih.gov |
Structure Activity Relationship Sar Studies of 2 Methyl 2 Phenylpiperidine Analogues
Systematic Exploration of Substituent Effects on Research Efficacy
The potency and selectivity of 2-methyl-2-phenylpiperidine analogues are highly sensitive to the nature and position of substituents on both the phenyl ring and the piperidine (B6355638) nitrogen.
Substitution on the phenyl ring is a key determinant of activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the presence of both methoxy (B1213986) groups was found to be crucial for agonist potency at the 5-HT2A receptor. acs.org Deletion of the 5-methoxy group resulted in a 20-fold decrease in potency, while removal of the 2-methoxy group led to a more dramatic 500-fold drop. acs.org The introduction of various substituents at the 4-position of the 2,5-dimethoxyphenyl ring, including halogens, trifluoromethyl (TFM), and nitrile groups, also demonstrated a marked influence on agonist potencies, highlighting this position as a critical determinant of activity. acs.org
Modifications to the piperidine nitrogen have also been systematically investigated. N-methylation and N-ethylation of certain phenylpiperidine analogues led to a substantial decrease in potency. acs.org In the context of σ1 receptor ligands, N-methylpiperidine derivatives showed particularly high affinity and selectivity, whereas analogues with a proton, a tosyl group, or an ethyl group at this position exhibited considerably lower affinity. nih.gov This suggests that for some targets, a small alkyl substituent on the piperidine nitrogen is favorable.
The following table summarizes the observed effects of various substituents on the research efficacy of this compound analogues.
| Modification Site | Substituent | Observed Effect on Efficacy |
| Phenyl Ring (2,5-dimethoxy series) | Deletion of 5-MeO | 20-fold drop in potency acs.org |
| Phenyl Ring (2,5-dimethoxy series) | Deletion of 2-MeO | >500-fold drop in potency acs.org |
| Phenyl Ring (2,5-dimethoxy series) | 4-position halogens, TFM, nitrile | Marked difference in agonist potencies acs.org |
| Piperidine Nitrogen | N-methyl, N-ethyl | Substantially less potent than unsubstituted acs.org |
| Piperidine Nitrogen (σ1 ligands) | N-methyl | High σ1 receptor affinity nih.gov |
| Piperidine Nitrogen (σ1 ligands) | N-H, N-tosyl, N-ethyl | Considerably lower σ1 affinity nih.gov |
Stereochemical Dependence of Molecular Interactions
The introduction of a methyl group at the 2-position of the phenylpiperidine scaffold creates a chiral center, leading to stereoisomers with potentially distinct biological activities. Research has consistently demonstrated that the stereochemistry of these analogues is a critical factor governing their molecular interactions.
In studies of chiral methyl-substituted aryl piperazinium compounds, the position and configuration of the methyl group on the piperazine ring had profound effects on activity at nicotinic acetylcholine receptors (nAChRs). nih.gov Addition of a methyl group at the C3 position greatly reduced activity, whereas methylation at the C2 position had selective effects. Specifically, the (2R)-isomer showed better retention of activity at α7 nAChRs, while the (2S)-isomer was more favorable for α9 nAChRs. nih.gov
Similarly, in the case of ohmefentanyl, a potent analgesic agent with a 3-methyl-4-piperidyl core, the stereochemistry at three chiral centers results in eight possible stereoisomers with extreme differences in analgesic potency. The (3R,4S) configuration at the piperidine ring and the (S) configuration at the phenylethyl side chain were found to be beneficial for analgesic potency. nih.gov The most potent isomer was found to be thousands of times more potent than morphine, while its antipode was among the least potent. nih.gov
These findings underscore the importance of stereochemistry in the design of potent and selective this compound analogues. The differential activities of stereoisomers highlight the specific three-dimensional arrangement of functional groups required for optimal interaction with the target receptor.
The table below illustrates the stereochemical dependence of molecular interactions for selected this compound analogues.
| Compound Series | Stereoisomer | Observed Activity |
| Methyl-substituted aryl piperaziniums | 2R-isomer | Better retention of activity at α7 nAChRs nih.gov |
| Methyl-substituted aryl piperaziniums | 2S-isomer | Better retention of activity at α9 nAChRs nih.gov |
| Methyl-substituted aryl piperaziniums | 3-methyl isomers | Profound loss of activity nih.gov |
| Ohmefentanyl analogues | (3R,4S,2'S) | Most potent analgesic isomer nih.gov |
| Ohmefentanyl analogues | Antipode of most potent isomer | Least potent isomer nih.gov |
Pharmacophore Mapping and Ligand Design Principles
Pharmacophore mapping is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. ijpsonline.comslideshare.netslideshare.net This process involves identifying common features among active molecules, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and defining their spatial relationships. ijpsonline.com The resulting pharmacophore model serves as a template for the design of new ligands with potentially improved potency and selectivity.
For phenylpiperidine derivatives, a pharmacophore model might consist of features such as an aromatic ring, a hydrophobic group, and a basic nitrogen atom arranged in a specific geometry. One study on P2Y14R antagonists, which included a phenyl-piperidine moiety, developed a pharmacophore hypothesis based on a potent reference compound. nih.gov This model included positive ionic, negative ionic, and hydrophobic features, as well as two aromatic ring features. nih.gov
The principles of ligand design based on such models involve synthesizing new molecules that fit the pharmacophore hypothesis. This can involve modifying the core scaffold, introducing new functional groups, or altering the stereochemistry to better match the key features of the model. By iteratively refining the pharmacophore model based on the activity of newly synthesized compounds, a more accurate understanding of the ligand-receptor interactions can be achieved.
Conformational Restriction and Flexibility within the Piperidine Scaffold
In simple 1,2-dimethylpiperidine, the chair conformation with an equatorial 2-methyl group is favored. nih.govacs.org However, when the piperidine nitrogen is bonded to an aromatic ring, such as in 2-methyl-1-phenylpiperidine, conjugation of the nitrogen's lone pair with the π-system of the phenyl ring can lead to a pseudoallylic strain. nih.gov This strain can force the 2-substituent into an axial orientation to minimize steric repulsion. nih.govacs.org The axial conformer begins to be modestly favored in 2-methyl-1-phenylpiperidine. nih.govacs.org
This conformational preference has significant implications for ligand-receptor interactions. Forcing a substituent into an axial orientation can allow it to extend into specific binding pockets within a receptor that might not be accessible to the equatorial conformer. nih.govacs.org Therefore, the strategic introduction of substituents that control the conformational equilibrium of the piperidine ring is a key principle in the design of this compound analogues. By restricting the conformational flexibility of the piperidine scaffold, it is possible to pre-organize the molecule into a bioactive conformation, potentially leading to increased affinity and selectivity.
Molecular Interactions and Pharmacological Targets in Research Contexts
Receptor Binding and Modulation Studies at a Molecular Level
The 2-phenylpiperidine (B1215205) core is a foundational component in the development of potent and selective antagonists for the Neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. wikipedia.orgdrugs.comdrugbank.comnih.gov The strategic placement of the phenyl group at the 2-position of the piperidine (B6355638) ring is crucial for achieving high-affinity binding.
A notable example is the compound (2S,3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, also known as GR203040. acs.orgnih.gov This molecule was developed as a potent and selective NK1 receptor antagonist with favorable pharmacokinetic properties. nih.govnih.gov In this structure, the (2S,3S) stereochemistry of the 2-phenyl-3-amino-piperidine fragment is critical for optimal receptor interaction. Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenylpiperidine moiety and its substituents significantly impact binding affinity and antagonist potency. nih.govnih.gov For instance, the development of GR203040 involved replacing a methyl sulfone group with a tetrazole ring to reduce lipophilicity while maintaining high receptor affinity. nih.gov This strategic modification, guided by an understanding of the NK1 receptor's binding pocket, led to a compound with potent antiemetic activity. nih.gov
Table 1: Binding Affinity of a 2-Phenylpiperidine-Containing Compound at the Human NK1 Receptor
| Compound | Target Receptor | Binding Affinity (pKi) |
|---|---|---|
| GR203040 | Human NK1 | 9.4 |
Data sourced from publicly available research.
While the 2-methyl-2-phenylpiperidine scaffold is not the most predominantly featured in leading mGluR2 positive allosteric modulators (PAMs), the broader phenylpiperidine chemical space has been explored in this context. nih.govscispace.com The development of mGluR2 PAMs often involves scaffolds that can bind to an allosteric site on the receptor, a location distinct from the glutamate binding site. nih.gov This interaction enhances the receptor's response to endogenous glutamate. nih.gov
Research into mGluR2 PAMs has led to the identification of various heterocyclic scaffolds, such as triazolopyridines and imidazopyrazinones. nih.govnih.gov Structure-activity relationship studies in these series sometimes involve the exploration of lipophilic side chains, including phenylpiperidine analogues, to optimize potency and pharmacokinetic properties. nih.gov For instance, in some series, the replacement of a core structure with a 4-phenylpiperidine (B165713) substituent has been investigated to modulate activity and metabolic stability. nih.gov Although direct examples highlighting the this compound moiety are less common in prominent literature, the principles of using substituted piperidines to probe the lipophilic pockets of the mGluR2 allosteric site are well-established. nih.govnih.gov
The this compound scaffold has been incorporated into inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov
A key example is the compound LEI-401, a potent and selective NAPE-PLD inhibitor. nih.govfrontiersin.org The chemical structure of LEI-401 features an (S)-3-phenylpiperidine moiety, a close structural relative of the 2-phenylpiperidine core. nih.gov A medicinal chemistry program identified this compound through high-throughput screening and subsequent optimization. nih.gov The phenylpiperidine group in LEI-401 occupies a specific region of the enzyme, contributing to its inhibitory activity. In vitro assays confirmed that LEI-401 inhibits human NAPE-PLD with a high degree of potency. nih.gov The development of such inhibitors is crucial for studying the biological roles of NAEs. nih.govresearchgate.net While previously identified inhibitors were often weak or non-selective, compounds like LEI-401 provide valuable tools for probing the function of NAPE-PLD in biological systems. nih.govresearchgate.net
Table 2: Inhibitory Potency of a Phenylpiperidine-Containing Compound against NAPE-PLD
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
|---|---|---|
| LEI-401 | Human NAPE-PLD | 0.027 µM |
| LEI-401 | Mouse NAPE-PLD | 0.18 µM |
Data sourced from publicly available research. nih.gov
The phenylpiperidine scaffold is a well-established pharmacophore in the design of opioid receptor ligands. painphysicianjournal.com Specifically, derivatives of 4-phenylpiperidine have been extensively developed as selective kappa opioid receptor (κ-OR) antagonists. mdpi.comnih.gov For example, the selective KOR antagonist JDTic contains a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure. acs.orgnih.gov The orientation of the substituents on the piperidine ring is a critical determinant of its antagonist activity and selectivity over mu (μ) and delta (δ) opioid receptors. nih.gov
While the 4-phenylpiperidine isomer is more commonly cited in the context of high-affinity KOR antagonists, the general principles of how the phenylpiperidine core interacts with the opioid receptor binding pocket are relevant. The phenyl group typically engages in hydrophobic interactions within a sub-pocket of the receptor, while the piperidine nitrogen forms a key ionic bond with an acidic residue, such as Asp138 in the KOR. Selectivity for the kappa receptor over mu and delta receptors is often achieved by introducing specific substituents on the piperidine ring and its nitrogen atom that exploit unique features of the KOR's binding site. acs.org Further research would be needed to fully elucidate the potential of the this compound scaffold in achieving selective KOR antagonism.
The phenylpiperidine moiety has been investigated as a structural component in the design of nonpeptide antagonists for the Urotensin-II receptor (U-II R). researchgate.netnih.gov Urotensin-II is a potent vasoactive peptide, and its receptor is a target for potential cardiovascular therapies. nih.gov
Research in this area has led to the development of various chemical series, including 4-phenylpiperidine-benzoxazin-3-ones. researchgate.net Structure-activity relationship (SAR) studies of these compounds have shown that the phenylpiperidine subunit is a key structural feature for binding to the U-II receptor. researchgate.net The basic nitrogen of the piperidine ring is thought to form an important ionic interaction with an aspartate residue (Asp-130) in the receptor. researchgate.net Although these reported antagonists are based on the 4-phenylpiperidine scaffold, this highlights the utility of the general phenylpiperidine core in targeting the U-II receptor. The specific positioning of the phenyl group, as in the this compound structure, would likely alter the binding mode and affinity, and represents an area for further investigation in the design of novel U-II R antagonists.
A series of (S)-phenylpiperidines have been synthesized and evaluated for their interaction with central dopamine (B1211576) (DA) receptors, demonstrating a profile of centrally acting DA autoreceptor antagonists. nih.govacs.org These compounds show a preference for presynaptic D2-like autoreceptors over postsynaptic receptors.
Pharmacological evaluation revealed that (S)-phenylpiperidines with an aromatic substituent possessing a high group dipole moment in the 3-position (meta to the piperidine ring) and an N-propyl substitution were highly active. nih.gov Interestingly, the most active compounds in vivo, which affect dopamine synthesis and turnover, displayed only low affinity for dopamine D2 and D3 receptors in vitro radioligand binding assays. nih.gov This suggests a complex mechanism of action, potentially involving preferential interaction with a specific functional state of the receptor or activity at other unidentified sites that modulate dopaminergic activity. The stereochemistry of the phenylpiperidine core is crucial, as the corresponding cis isomers of rigid congeners were found to be inactive. nih.gov
Table 3: In Vitro Binding Affinities of Representative (S)-3-Phenylpiperidine Analogues at Dopamine Receptors
| Compound | Substituent (R1) | Substituent (R2) | D2 Ki (nM) | D3 Ki (nM) |
|---|---|---|---|---|
| (S)-AJ 76 | 3-Cl | n-Pr | 1400 | 1800 |
| (S)-UH 232 | 3-OH | n-Pr | 1600 | 1700 |
Data represents selected compounds from a larger study and is sourced from publicly available research. nih.gov
Other Protein Target Interactions
Direct studies identifying the protein targets of this compound are scarce. However, the phenylpiperidine scaffold is known to interact with a variety of protein targets, suggesting potential avenues for future research into this specific derivative.
Generally, phenylpiperidine derivatives are recognized for their activity within the central nervous system. A significant number of these compounds are known to be opioid receptor agonists. For instance, fentanyl and its analogs, which are potent analgesics, are structurally based on the 4-phenylpiperidine framework painphysicianjournal.comnih.gov. Beyond the opioid system, various phenylpiperidine-containing molecules have been identified as ligands for other receptors and transporters. These include N-methyl-D-aspartate (NMDA) receptor antagonists, selective serotonin (B10506) reuptake inhibitors (SSRIs), and monoamine reuptake inhibitors wikipedia.org.
Furthermore, a radiolabeled derivative of 2-phenylpiperidine, (+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine, has been developed as a high-affinity ligand for the Neurokinin 1 (NK1) receptor, which is involved in pain and inflammatory responses nih.gov. This indicates that modifications of the 2-phenylpiperidine core can lead to interactions with a diverse range of protein targets. The addition of a methyl group at the 2-position, as in this compound, could potentially influence its binding affinity and selectivity for these or other protein targets. However, without specific experimental data, any potential interactions remain speculative.
Mechanistic Insights into Molecular Target Engagement
Given the lack of identified primary molecular targets for this compound, a detailed mechanistic understanding of its engagement is not possible. However, insights can be gleaned from studies on related compounds.
For phenylpiperidine-based opioids, their mechanism of action involves binding to and activating mu-opioid receptors, which are G protein-coupled receptors (GPCRs). This activation leads to a cascade of intracellular signaling events that ultimately result in analgesia painphysicianjournal.comnih.gov. The orientation of the phenyl group and the piperidine ring is crucial for this interaction.
In a study of 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates, it was observed that the presence of a methyl group at the 2-position of the piperidine ring diminished the compound's affinity for the mu-opioid receptor. The researchers suggested that this reduced affinity was likely due to an unfavorable steric interaction of the methyl group with the receptor's binding site ebi.ac.uk. This finding underscores the significant impact that even small structural modifications, such as the addition of a methyl group, can have on molecular target engagement. The conformation of the piperidine ring and the spatial arrangement of its substituents are critical determinants of binding affinity and efficacy. For this compound, the presence of the methyl group directly on the same carbon as the phenyl group would create a distinct three-dimensional structure that would undoubtedly influence its interaction with any potential protein targets.
Allosteric Modulation Mechanisms
There is no direct evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand), and in doing so, they can modify the receptor's affinity or efficacy for the orthosteric ligand mdpi.com.
While direct evidence for this compound is lacking, research on structurally related compounds has identified allosteric modulatory activity. For example, compounds containing a 2-piperidinyl phenyl benzamide core have been discovered as positive allosteric modulators of the Prostaglandin Receptor EP2. These molecules enhance the potency of the endogenous ligand, prostaglandin E2, without having an effect on their own.
The discovery of allosteric modulation in molecules with a similar piperidine-phenyl structural component suggests that this chemical scaffold has the potential for such activity. However, whether this compound itself possesses any allosteric modulatory properties at any receptor is a question that can only be answered through future experimental investigation.
Computational Chemistry and Molecular Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on 2-methyl-2-phenylpiperidine are not extensively documented, the principles of QSAR have been widely applied to the broader class of phenylpiperidine derivatives to which it belongs. These studies provide a framework for understanding how structural modifications can influence the biological effects of these compounds.
For instance, QSAR studies on 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists have been conducted using methods like the three-layer back-propagation neural network. nih.gov In such studies, a variety of molecular descriptors are calculated and then correlated with the known biological activities of the compounds. nih.gov These descriptors can be physicochemical, geometrical, or topological in nature and can include parameters like hydrophobicity, polarizability, and molecular shape. mdpi.com
A hypothetical QSAR study on a series of this compound analogs might involve the following steps:
Data Set Compilation: A series of analogs with varying substituents on the phenyl ring or the piperidine (B6355638) nitrogen would be synthesized, and their biological activity against a specific target would be measured.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be used to build a predictive model. mdpi.com
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. mdpi.com
The resulting QSAR models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenylpiperidine Derivatives
| Descriptor Type | Examples | Relevance to Biological Activity |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic and orbital interactions. |
| Topological | Molecular connectivity indices, Wiener index | Describes the branching and shape of the molecule. |
| Steric | Molar refractivity, Verloop sterimol parameters | Pertains to the size and shape of the molecule and its fit within a receptor binding site. |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can elucidate its potential interactions with various biological targets, such as receptors and enzymes.
While specific docking studies on this compound are not abundant in the literature, research on analogous piperidine and phenylpiperidine derivatives provides valuable insights into the types of interactions that can be expected. mdpi.comnih.govtandfonline.com These studies have explored the binding of such compounds to a range of targets, including pancreatic lipase (B570770), sigma receptors, and µ-opioid receptors. mdpi.comnih.govtandfonline.com
The general process of a molecular docking study for this compound would involve:
Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein are prepared. This may involve energy minimization of the ligand and the removal of water molecules and other non-essential atoms from the protein structure.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
For example, in a study of piperidine derivatives as inhibitors of pancreatic lipase, molecular docking revealed that the compounds bind favorably to the active site, interacting with the catalytic triad (B1167595) and nearby residues through hydrogen bonding and hydrophobic contacts. mdpi.com Similarly, docking studies of phenylpiperidine derivatives with the µ-opioid receptor have identified key residues involved in binding, such as Gln124, Trp133, and Asp147. tandfonline.com Based on its structure, this compound would be expected to engage in hydrophobic interactions via its phenyl and methyl groups, while the piperidine nitrogen could act as a hydrogen bond acceptor or participate in electrostatic interactions.
Table 2: Potential Interacting Residues for Phenylpiperidine Scaffolds in Different Receptors
| Receptor | Key Interacting Amino Acid Residues | Type of Interaction |
| Pancreatic Lipase | Phe77, Ser152 | Hydrogen bonding, Hydrophobic contacts mdpi.com |
| Sigma-1 Receptor | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bonding, π–cation interaction nih.gov |
| µ-Opioid Receptor | Q124, W133, D147, Y148, M151 | Hydrogen bonding, Hydrophobic interactions tandfonline.com |
Conformational Analysis and Molecular Dynamics Simulations
Computational studies on the closely related 2-methyl-1-phenylpiperidine have shown that the axial conformer is modestly favored over the equatorial one, with a calculated free energy difference (ΔG) of -1.0 kcal/mol. nih.gov This preference is influenced by factors such as allylic strain. nih.gov The lone pair of the piperidine nitrogen in the equatorial conformer has minimal overlap with the π-orbital of the phenyl ring, whereas in the axial conformer, the lone pair is largely parallel to the π-orbital, leading to increased sp2 character of the nitrogen. nih.gov
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules like this compound in a simulated physiological environment. researchgate.net MD simulations can reveal key conformational behaviors and interactions over time, including root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area. researchgate.net
A typical MD simulation of this compound would involve:
System Setup: The molecule is placed in a simulation box filled with a solvent, typically water, and ions are added to neutralize the system and mimic physiological salt concentrations.
Simulation Run: The system is subjected to a series of energy minimization and equilibration steps before a production run is performed for a specified duration (e.g., hundreds of nanoseconds).
Trajectory Analysis: The resulting trajectory is analyzed to understand the conformational dynamics of the molecule, its interactions with the solvent, and, if applicable, its binding stability to a target protein.
MD simulations on piperidine derivatives have been used to confirm the stability of ligand-protein complexes and to understand the flexibility of protein residues upon ligand binding. researchgate.netnih.gov
Table 3: Calculated Conformational Energy Differences for 2-Methyl-Substituted Piperidines
| Compound | Favored Conformer | ΔG (Equatorial to Axial) (kcal/mol) | Reference |
| 1,2-dimethylpiperidine | Equatorial 2-methyl | +1.8 | nih.gov |
| 2-methyl-1-phenylpiperidine | Axial 2-methyl | -1.0 | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic stability, and reactivity. researchgate.net
DFT calculations on piperidine analogues have been employed to understand various electronic properties. researchgate.netbookpi.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is useful for predicting how the molecule will interact with other molecules. bookpi.org
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, which can help in understanding intermolecular interactions. bookpi.org
For instance, a study on substituted piperidone phenyl hydrazines used the B3LYP method with the 6-311G(d,p) basis set to perform DFT calculations. bookpi.org These calculations were used to determine the frontier orbital energies, band gap energies, and to map the MEP surface to predict chemical reactivity locations. bookpi.org Similar computational approaches can be applied to this compound to elucidate its electronic characteristics.
Table 4: Key Electronic Properties Obtainable from DFT Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution. | Predicts sites for electrophilic and nucleophilic attack. |
Role of 2 Methyl 2 Phenylpiperidine and Its Derivatives As Research Tools
Lead Compounds for Chemical Probe Development
The development of chemical probes—small molecules used to study and manipulate biological systems—is a cornerstone of modern chemical biology. The 2-arylpiperidine framework, to which 2-methyl-2-phenylpiperidine belongs, is a privileged scaffold in drug discovery and serves as an excellent starting point for creating such tools. The value of this scaffold lies in its frequent appearance in biologically active compounds and its amenability to chemical modification.
Derivatives of the parent compound, 2-phenylpiperidine (B1215205), have been utilized to generate libraries of molecules for screening against various biological targets. The stereochemistry at the 2-position, combined with potential substitutions on the phenyl ring and the piperidine (B6355638) nitrogen, allows for the creation of a diverse set of compounds with distinct three-dimensional shapes and chemical properties. This diversity is crucial for identifying "hit" compounds that can be optimized into potent and selective chemical probes.
For instance, kinetic resolution of N-Boc-2-arylpiperidines using chiral bases like (−)-sparteine allows for the separation of enantiomers. whiterose.ac.uk The resulting enantiomerically enriched compounds can then be further functionalized at the 2-position, yielding 2,2-disubstituted piperidines. whiterose.ac.uk This stereochemical control is vital in probe development, as different enantiomers often exhibit significantly different biological activities. Functionalization of the 4-position of the piperidine ring, for example by creating 4-methylene derivatives, provides another avenue for structural diversification, leading to building blocks that are valuable for drug discovery programs. whiterose.ac.uk
The development of such probes is essential for exploring new areas of "chemical space," moving beyond the flat, aromatic structures that dominate many commercial screening libraries. By incorporating more sp³-hybridized carbons and defined stereocenters, as seen in the this compound scaffold, researchers can develop probes that target complex protein-protein interactions and other challenging biological targets.
Table 1: Examples of 2-Arylpiperidine Derivatives and Their Research Applications This table is generated based on the potential applications of the scaffold in chemical probe development.
| Derivative Class | Potential Research Application | Key Synthetic Strategy |
| Enantiomerically pure 2-alkyl-2-arylpiperidines | Studying stereospecific interactions with biological targets (e.g., receptors, enzymes) | Asymmetric deprotonation and kinetic resolution |
| 2,2-Disubstituted piperidines | Probing binding pockets with increased structural complexity | Lithiation and electrophilic quench of enantioenriched precursors |
| 2,4-Disubstituted piperidines | Creating diverse libraries for high-throughput screening | Functionalization of 4-methylene derivatives (e.g., hydroboration, ozonolysis) whiterose.ac.uk |
Precursors for Complex Heterocyclic Systems in Chemical Synthesis Research
The rigid, chiral structure of this compound makes it a valuable starting material, or precursor, for the synthesis of more complex, multi-ring heterocyclic systems. Such systems are often found in natural products and pharmacologically active molecules. The ability to build upon the piperidine core in a controlled manner is a key focus of synthetic chemistry research.
A significant advancement in this area is the asymmetric hydrogenation of 2-alkylpyridine derivatives, which yields enantioenriched 2-alkylpiperidines. nih.gov These chiral piperidines are not end products but versatile intermediates that can be converted into intricate, fused tricyclic structures. nih.gov For example, enantioenriched 2-alkylpiperidines can be transformed into hexahydropyridoindoles, benzoquinolizidines, and hexahydrobenzopyridooxazepines. nih.gov These transformations demonstrate that the simple 2-alkylpiperidine unit can serve as a linchpin for constructing sophisticated molecular architectures with defined stereochemistry. nih.gov
The research into these synthetic pathways highlights the role of compounds like this compound as foundational building blocks. They provide a stereochemically defined core upon which further complexity can be built, enabling access to novel families of heterocyclic compounds for evaluation in drug discovery and materials science. nih.gov
Table 2: Fused Heterocyclic Systems Derived from 2-Alkylpiperidine Precursors This table is based on synthetic routes starting from 2-alkylpiperidine intermediates.
| Precursor | Fused Heterocyclic System | Synthetic Method | Potential Application | Reference |
| Enantioenriched 2-alkylpiperidines | Hexahydropyridoindole | Intramolecular cyclization | CNS-active agents | nih.gov |
| Enantioenriched 2-alkylpiperidines | Benzoquinolizidine | Intramolecular cyclization | Alkaloid synthesis | nih.gov |
| Enantioenriched 2-alkylpiperidines | Hexahydrobenzopyridooxazepine | Intramolecular cyclization | Novel pharmacophores | nih.gov |
Catalysts or Reagents in Organic Synthesis Research
While the piperidine ring itself is a common feature in organocatalysis, often acting as a basic catalyst to activate substrates, the specific use of this compound or its direct derivatives as catalysts or reagents is not extensively documented in the reviewed scientific literature. Chiral guanidines and their derivatives, for example, have been widely developed as powerful organocatalysts for a multitude of asymmetric transformations, but this is a distinct class of molecules. rsc.org
The potential for this compound to act as a chiral ligand in metal-catalyzed reactions or as a chiral base in its own right remains an area for possible future exploration. The steric hindrance provided by the methyl and phenyl groups at the 2-position could influence the stereochemical outcome of reactions if the nitrogen atom were to coordinate to a metal center or participate in proton transfer. However, current research has focused more on the applications of this scaffold as a pharmacophore and synthetic precursor rather than as a direct participant in catalytic cycles. For instance, in some syntheses of fused heterocyclic compounds, piperidine has been used as a basic catalyst to facilitate reactions like the condensation of bis-chalcones with other reagents, but this refers to the parent piperidine and not the substituted title compound. longdom.org
Probes for Biological Pathway Elucidation
Derivatives of 2-phenylpiperidine are highly valuable as chemical probes for investigating biological pathways, particularly in the central nervous system. By modifying the core structure, researchers can develop ligands with high affinity and selectivity for specific receptors or transporters, allowing for the detailed study of their function and downstream signaling cascades. nih.govunistra.fr
One major area of application is in the study of neurotransmitter transporters. A series of piperidine-based analogs of cocaine have been synthesized to probe the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov By systematically altering substituents on the phenyl ring, scientists can tune the affinity and selectivity of these compounds for each transporter. nih.gov Such selective ligands are indispensable tools for mapping the distribution of these transporters in the brain and for understanding their role in neuropsychiatric disorders.
Furthermore, phenylpiperidine derivatives can be designed to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. nih.gov For example, novel (bisarylmethoxy)butylpiperidine analogs have been created as hybrid ligands that interact with both the dopamine transporter and dopamine receptors. nih.gov These dual-activity probes can help to unravel the complex interplay between neurotransmitter reuptake and receptor signaling.
The development of fluorescently labeled or radiolabeled versions of these piperidine derivatives transforms them into powerful tools for imaging and quantifying receptors and transporters in living cells and tissues. unistra.frchemrxiv.org These probes enable researchers to visualize receptor localization, track their movement, and measure binding kinetics, providing critical insights into the dynamic processes that underlie neuronal communication and other biological pathways. chemrxiv.org
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis Methodologies
The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. Consequently, the development of methods to selectively produce a single desired stereoisomer of a compound is a major focus in synthetic chemistry. For chiral piperidines like 2-methyl-2-phenylpiperidine, which contains a stereocenter, recent progress in stereoselective synthesis offers exciting possibilities for creating highly pure enantiomers for research.
Emerging strategies are moving away from classical resolution methods towards more efficient and atom-economical catalytic asymmetric reactions. thieme-connect.com These modern techniques aim to control the formation of the chiral center during the synthesis itself.
Key advancements in this area include:
Transition Metal Catalysis : Rhodium-catalyzed reductive transamination has been reported for the synthesis of various chiral piperidines from simple pyridinium (B92312) salts with excellent control over the product's stereochemistry. dicp.ac.cnresearchgate.net This method avoids the need for a chiral catalyst or hydrogen gas, offering a practical advantage. dicp.ac.cn Similarly, iridium-based catalysts have been used for the asymmetric hydrogenation of pyridinium salts to yield stereochemically enriched piperidines. nih.gov
Chemo-enzymatic Approaches : The combination of chemical synthesis and biocatalysis provides a powerful strategy for producing stereo-defined piperidines. nih.gov A notable example involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into specific stereoisomers of substituted piperidines. nih.gov This approach leverages the high selectivity of enzymes to achieve precise stereochemical outcomes under mild conditions. nih.gov
Continuous Flow Protocols : The use of continuous flow chemistry is another significant advancement, allowing for the rapid and scalable synthesis of chiral piperidines. A protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed to produce a variety of functionalized piperidines in high yields and with excellent diastereoselectivity within minutes. acs.org
These advanced methodologies provide powerful tools for accessing specific stereoisomers of this compound and its derivatives, facilitating more precise investigations into their structure-activity relationships.
| Synthesis Advancement | Key Features | Example Catalyst/System | Reference |
| Rhodium-Catalyzed Reductive Transamination | High diastereo- and enantio-selectivity; operates on simple pyridinium salts. | [RhCp*Cl2]2 | dicp.ac.cnresearchgate.net |
| Chemo-enzymatic Dearomatization | Combines chemical synthesis with biocatalysis for precise stereochemistry. | Amine oxidase/Ene imine reductase cascade | nih.gov |
| Continuous Flow Synthesis | Rapid, scalable, and highly diastereoselective. | N-(tert-butylsulfinyl)-bromoimine and Grignard reagents | acs.org |
| Iridium-Catalyzed Asymmetric Hydrogenation | Effective for stereoselective reduction of 2-substituted pyridinium salts. | Iridium(I) complex with a P,N-ligand | nih.gov |
Discovery of Novel Molecular Targets for Research Applications
While the initial research focus for phenylpiperidine compounds has often been on established targets like the mu-opioid receptor, the versatility of the piperidine (B6355638) scaffold allows for interaction with a wide array of biological molecules. researchgate.netnih.gov The exploration of novel molecular targets for this compound and its analogues is a key area for future research, potentially uncovering new research applications. mdpi.com
Computational and experimental screening campaigns are instrumental in identifying these new targets. For instance, screening of in-house collections of piperidine-based compounds has led to the discovery of potent ligands for sigma receptors, which are involved in a variety of cellular functions.
Some potential molecular targets for future investigation of this compound derivatives include:
Protein Kinases : Kinases like Akt1 are crucial regulators of cell signaling pathways. Substituted piperidine derivatives have been developed as Akt1 inhibitors, suggesting this as a potential target class. tandfonline.comnih.gov
Sigma Receptors (S1R and S2R) : These receptors are implicated in various biological functions. Recent studies have identified novel piperidine-based compounds with high affinity for the S1R, acting as agonists.
Metabolic Enzymes : Enzymes such as α-glucosidase and α-amylase are targets in metabolic research. Certain piperidine derivatives have shown inhibitory activity against these enzymes. mdpi.com
Ion Channels : The broad family of ion channels presents numerous opportunities for discovering new molecular interactions.
G Protein-Coupled Receptors (GPCRs) : Beyond the opioid receptors, the vast GPCR family includes numerous potential targets. For example, antagonists for the neurokinin-3 receptor (NK3R) have been developed from piperidine-containing scaffolds. mdpi.com
Identifying and validating new molecular targets will be crucial for expanding the research utility of the this compound structure. mdpi.com
| Potential Target Class | Specific Example | Relevance | Reference |
| Protein Kinases | Akt1 | Cell signaling, proliferation | tandfonline.comnih.gov |
| Sigma Receptors | S1R | Diverse cellular functions | |
| Metabolic Enzymes | α-Amylase | Carbohydrate metabolism | mdpi.com |
| GPCRs | Neurokinin-3 Receptor (NK3R) | Neurological pathways | mdpi.com |
| Opioid Receptors | Delta (δ) Opioid Receptor | Pain modulation | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular ideas, significantly accelerating the research cycle. nih.gov For this compound, AI and ML offer powerful methods for designing new derivatives and predicting their structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application where ML algorithms excel. youtube.com By training on a dataset of known piperidine derivatives and their biological activities, ML models can predict the activity of new, untested compounds. nih.gov Algorithms such as support vector machines (SVM), random forests (RF), and various neural networks are used to build these predictive models. nih.govarxiv.org
Key applications of AI/ML in this context include:
De Novo Drug Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of existing molecules to "learn" the rules of chemical structure. nih.govchemrxiv.org They can then be used to generate novel molecular structures, including new piperidine derivatives, that are optimized for predicted activity against a specific target. mdpi.com
SAR Prediction : ML models can identify the specific molecular features (descriptors) that are most important for a compound's biological activity. youtube.com This provides valuable insights for chemists, guiding the rational design of more potent and selective derivatives of this compound. For example, ML-QSAR models have been developed for furan-pyrazole piperidine derivatives to predict their inhibitory activity against Akt1. tandfonline.comnih.gov
Virtual Screening : AI can rapidly screen massive virtual libraries of compounds to identify those most likely to be active at a particular biological target, prioritizing them for synthesis and experimental testing. nih.gov
The MIT Consortium for Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) is one example of a collaborative effort to create new AI tools for chemical discovery, including synthesis planning and molecular property prediction. mit.edu
| AI/ML Application | Description | Relevant Algorithms | Reference |
| QSAR Modeling | Predicts the biological activity of compounds based on their chemical structure. | Support Vector Machines (SVM), Random Forest (RF), Neural Networks | nih.govarxiv.org |
| De Novo Design | Generates novel molecular structures with desired properties. | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GANs) | chemrxiv.orgmdpi.com |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits. | Various ML classifiers and regression models | nih.gov |
| Synthesis Planning | Predicts reaction outcomes and helps design efficient synthetic routes. | Not specified | mit.edu |
Development of Advanced Analytical Techniques for Comprehensive Characterization
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to fully characterize them becomes paramount. Comprehensive characterization involves not only confirming the chemical structure but also differentiating between closely related isomers and quantifying impurities.
Modern analytical chemistry combines high-resolution instrumentation with advanced data processing, often using chemometrics, to extract detailed information from complex samples. mdpi.com For a chiral compound like this compound, separating and identifying different stereoisomers is a critical analytical challenge.
Future research will rely on the application and further development of techniques such as:
Hyphenated Chromatographic and Spectrometric Methods : The combination of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is essential for separating and identifying compounds in a mixture. drugsandalcohol.ie High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, allows for precise mass measurements, aiding in the confirmation of elemental composition. drugsandalcohol.ie
Advanced NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular structure. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning the structure of novel derivatives.
Chiral Chromatography : Specialized chromatographic techniques that use a chiral stationary phase are indispensable for separating the enantiomers of chiral compounds, allowing for their individual characterization and biological testing.
Chemometric Data Analysis : The large datasets generated by modern analytical instruments can be analyzed using chemometric methods like partial least squares discriminant analysis (PLS-DA) and principal component analysis (PCA). These statistical tools can help to classify samples, identify patterns, and build predictive models based on analytical data. mdpi.com
The combined use of these advanced techniques will ensure the thorough and accurate characterization of newly synthesized this compound derivatives, which is a prerequisite for reliable biological evaluation. drugsandalcohol.ie
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-methyl-2-phenylpiperidine?
Methodological Answer: The synthesis of this compound typically involves cyclization and substitution reactions. A common approach includes:
Piperidine Ring Formation : Use of reductive amination or cyclization of appropriate precursors (e.g., amino alcohols or ketones).
Methyl and Phenyl Substituent Introduction : Friedel-Crafts alkylation or Grignard reactions to introduce aromatic and alkyl groups.
Purification : Chromatography (e.g., flash column) or recrystallization to isolate high-purity products .
Key Considerations :
- Reaction temperature control (e.g., 0–5°C for Grignard reactions to avoid side products).
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers validate the structural integrity of synthesized this compound?
Methodological Answer: Orthogonal analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities or tautomeric forms, requiring repeated purification or alternative synthetic routes .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Degradation Studies : Accelerated stability testing under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines).
- Analytical Monitoring : HPLC or GC-MS to track decomposition products (e.g., oxidation of the piperidine ring).
- Recommendations : Store in airtight containers under inert gas (N₂) at –20°C to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in neurological studies?
Methodological Answer:
- In Vitro Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) using radioligand displacement assays.
- Functional Assays : Electrophysiology (patch-clamp) to assess ion channel modulation.
- Computational Docking : Molecular dynamics simulations to predict binding affinities and interaction hotspots (e.g., piperidine nitrogen as a hydrogen bond donor) .
Contradiction Resolution : Conflicting binding data may arise from enantiomeric impurities; chiral HPLC or asymmetric synthesis ensures stereochemical homogeneity .
Q. What strategies are employed to resolve contradictory pharmacological data for this compound derivatives?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., cAMP inhibition vs. calcium flux).
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may skew results.
- Species-Specific Variability : Cross-test in human vs. rodent models to account for receptor subtype differences .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., –F, –Cl) to the phenyl ring to enhance lipophilicity and blood-brain barrier penetration .
- Scaffold Hybridization : Merge with pharmacophores from known CNS agents (e.g., rivastigmine’s carbamate group) to improve acetylcholinesterase inhibition .
- Data-Driven Design : QSAR models to predict logP, pKa, and bioavailability .
Q. What computational methods are used to predict the toxicological profile of this compound?
Methodological Answer:
- In Silico Toxicity Screening : Tools like Derek Nexus or ProTox-II to flag mutagenicity (Ames test alerts) or hepatotoxicity.
- Metabolic Pathway Prediction : CYP450 enzyme interaction studies using liver microsomes.
- Mitigation Strategies : Introduce detoxifying groups (e.g., –OH for glucuronidation) to reduce reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
